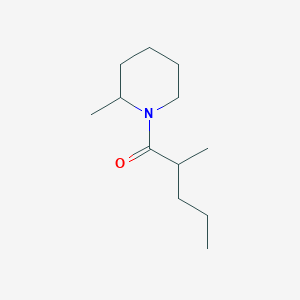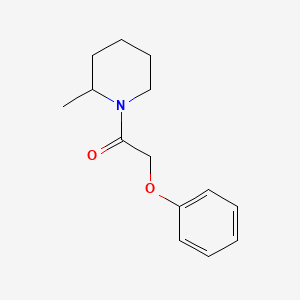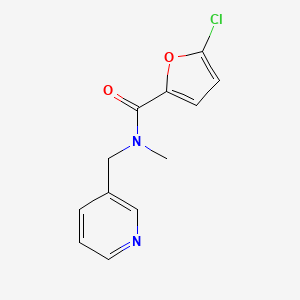
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide, commonly known as HPPH, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. HPPH is a synthetic compound that is used as a research tool to study the mechanism of action of various biological processes.
作用機序
HPPH works by binding to specific receptors and enzymes in the body, thereby blocking their activity. It has been found to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of this transporter, HPPH increases the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
HPPH has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines in the body.
実験室実験の利点と制限
One of the main advantages of using HPPH in lab experiments is its high potency and specificity. It has been found to be highly effective in inhibiting the activity of specific enzymes and receptors. However, one of the limitations of using HPPH is its potential toxicity. It is important to use HPPH in a controlled manner and to follow proper safety protocols.
将来の方向性
There are several potential future directions for the use of HPPH in scientific research. One area of interest is its potential use in the treatment of drug addiction. HPPH has been found to reduce the rewarding effects of drugs such as cocaine and amphetamines, which could make it a useful tool in the treatment of addiction. Another potential direction is its use in the treatment of depression. HPPH has been found to increase the levels of certain neurotransmitters that are associated with mood regulation, which could make it a useful tool in the treatment of depression.
Conclusion:
In conclusion, HPPH is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of various diseases and has been found to have various biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several potential future directions for the use of HPPH in scientific research.
合成法
HPPH can be synthesized using a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-methylphenylacetyl chloride in the presence of a base. The resulting compound is then treated with hydroxylamine hydrochloride to yield HPPH.
科学的研究の応用
HPPH has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
特性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-2-3-5-13(11)15-14(18)10-16-8-6-12(17)7-9-16/h2-5,12,17H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEAAKIDTIWRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)
![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)




